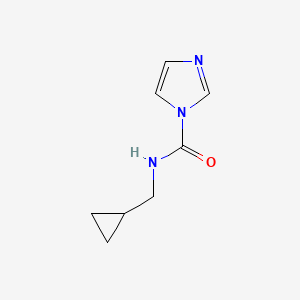

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C8H11N3O/c12-8(10-5-7-1-2-7)11-4-3-9-6-11/h3-4,6-7H,1-2,5H2,(H,10,12) |

InChI Key |

BBLLHMXAQAJBAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of cyclopropylmethylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: N-oxides of this compound

Reduction: Reduced imidazole derivatives

Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide is a chemical compound that has a cyclopropylmethyl group attached to a 1H-imidazole-1-carboxamide core . Clinical drug molecules containing cyclopropyl rings are of interest in therapeutic research because of their unique chemical properties and pharmacology activity . Such molecular drugs against different targets are applicable in some therapeutic treatment fields including cancer, infection, respiratory disorder, cardiovascular and cerebrovascular diseases, dysphrenia, nervous system disorders, endocrine and metabolic disorders, skin disease, digestive disorders, urogenital diseases, otolaryngological and dental diseases, and eye diseases .

Several compounds share structural similarities with N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[3-(Diethylamino)propyl]-1H-imidazole-1-carboxamide | Diethylamino group instead of piperidine | Histamine receptor antagonist |

| 1H-Imidazole-1-carboxamide derivatives | Various substitutions on the imidazole ring | Antimicrobial and anti-inflammatory properties |

| This compound | Cyclopropylmethyl group enhances lipophilicity | Potential CNS activity |

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide and its analogs:

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Prochloraz (): The bulky 2,4,6-trichlorophenoxyethyl group enhances antifungal activity by improving lipid membrane penetration .

- BIA 10-2445 (): The pyridinyl and cyclohexyl groups optimize binding to FAAH, with IC₅₀ values in the nanomolar range .

- Cyclopropylmethyl vs. Cyclohexyl : The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier cyclohexyl derivatives, as seen in FAAH inhibitors .

Physicochemical Properties

- LogP and Solubility : The cyclopropylmethyl group may reduce hydrophobicity compared to Prochloraz (LogP ~4.5 estimated) but increase it relative to BIA 10-2445 (LogP ~3.1) .

- Thermal Stability : Melting points for analogs range from 226–227°C () to discontinued compounds with unspecified stability () .

Biological Activity

N-(Cyclopropylmethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological roles, including antimicrobial and anti-inflammatory properties. The cyclopropylmethyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes, including the blood-brain barrier (BBB) .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₄O |

| Molecular Weight | Approximately 166.19 g/mol |

| Structure Type | Imidazole derivative |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of biological molecules. The unique cyclopropylmethyl group may enhance selectivity and binding affinity towards specific targets .

Potential Mechanisms:

- Receptor Modulation : Similar compounds have been studied as antagonists or modulators of histamine receptors, suggesting that this compound may exhibit similar properties .

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways, although specific targets remain to be elucidated .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with imidazole rings often display antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains .

- CNS Activity : Due to its lipophilic nature, this compound is a candidate for central nervous system-targeted therapies, potentially aiding in the treatment of neurological disorders such as anxiety and depression .

Case Studies

Several studies have investigated the pharmacological effects of imidazole derivatives similar to this compound:

- Histamine Receptor Antagonism :

- Antimicrobial Screening :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring and side chains significantly influence the biological activity of these compounds. For instance:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-step synthesis involving cyclopropylmethyl groups and imidazole carboxamide derivatives is a viable approach. For example, coupling reactions with reagents like sodium hydroxide (NaOH) and triethylamine (Et₃N) under controlled conditions can yield intermediates (e.g., 85–95% yields in early steps) . Optimize purification using thin-layer chromatography (TLC) and nuclear magnetic resonance (¹H-NMR) to confirm structural integrity. Lower yields in later steps (e.g., 31–56%) may require adjusting reaction time, temperature, or stoichiometry of activating agents like trimethyl orthoacetate .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : ¹H-NMR is critical for confirming regiochemistry and cyclopropylmethyl group integration. TLC can monitor reaction progress, while high-performance liquid chromatography (HPLC) or mass spectrometry (MS) may resolve complex mixtures. For example, NMR data from structurally similar compounds (e.g., trifluoromethyl-substituted analogs) validate substituent positioning .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use protective equipment (gloves, goggles, masks) to avoid skin contact. Store waste separately and dispose via certified biohazard services, as recommended for reactive imidazole derivatives . Stability tests under inert atmospheres (e.g., nitrogen) are advised to prevent degradation of cyclopropane rings .

Advanced Research Questions

Q. How can researchers address challenges in cyclopropane ring stability during the synthesis of N-(cyclopropylmethyl)-substituted imidazole derivatives?

- Methodological Answer : Cyclopropane rings are sensitive to acidic or oxidizing conditions. Use inert atmospheres (e.g., nitrogen) during synthesis, as demonstrated in coupling reactions involving 1,1'-carbonyldiimidazole . Stabilize intermediates via low-temperature storage and avoid prolonged exposure to polar aprotic solvents like DMA, which may induce ring-opening side reactions .

Q. What methodologies are available to investigate the electronic effects of the cyclopropylmethyl group on the reactivity of the imidazole carboxamide core?

- Methodological Answer : Computational studies (e.g., density functional theory) can model electron-withdrawing/donating effects of substituents. Experimentally, compare reaction kinetics of analogs (e.g., trifluoromethyl vs. cyclopropylmethyl groups) using NMR or UV-Vis spectroscopy. Evidence from trifluoromethyl-substituted derivatives highlights steric and electronic influences on reaction rates .

Q. How can structural modifications to the imidazole carboxamide scaffold improve its suitability for biological activity studies?

- Methodological Answer : Introduce bioisosteric replacements (e.g., oxadiazole rings) to enhance metabolic stability, as seen in analogs with 5-methyl-1,2,4-oxadiazole moieties . Evaluate solubility via logP measurements and adjust substituents (e.g., methyl groups) to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Reproduce protocols with rigorous control of moisture, oxygen, and catalyst purity. For example, discrepancies in yields (e.g., 31% vs. 56%) may stem from variations in reagent quality or mixing efficiency. Use design-of-experiment (DoE) frameworks to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.